molecular formula C9H6BrClN2 B3040368 6-Bromo-2-(chloromethyl)quinazoline CAS No. 1936538-67-8

6-Bromo-2-(chloromethyl)quinazoline

Cat. No. B3040368
CAS RN: 1936538-67-8
M. Wt: 257.51 g/mol
InChI Key: SCFPBMZVJYCVJN-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)quinazoline is a chemical compound with the CAS Number: 1936538-67-8 . It has a molecular weight of 257.52 . The IUPAC name for this compound is 6-bromo-2-(chloromethyl)quinazoline . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-(chloromethyl)quinazoline is 1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-2-(chloromethyl)quinazoline is a solid substance . It should be stored in a refrigerator . The predicted boiling point is 309.7±24.0 °C and it has a density of 1.762 .

Scientific Research Applications

Kinase Inhibition and Anticancer Properties

6-Bromo-2-(chloromethyl)quinazoline exhibits potent kinase inhibition activity. One derivative (Compound 4) has been identified as a multi-kinase inhibitor, showing effective cellular anti-proliferative activity against various cancer cell lines . This suggests its potential as a therapeutic agent in cancer treatment.

Safety and Hazards

The safety information for 6-Bromo-2-(chloromethyl)quinazoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

6-bromo-2-(chloromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPBMZVJYCVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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